molecular formula C20H18N6O2S B2673297 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 898467-48-6

2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2673297
CAS No.: 898467-48-6
M. Wt: 406.46
InChI Key: AEHMRVGBGBIDRF-UHFFFAOYSA-N
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Description

2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound featuring a triazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, benzyl halides, and p-tolyl acetamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl derivatives: These compounds share the triazolo-triazine core but differ in their substituents, leading to variations in their properties and applications.

    N-(p-tolyl)acetamide derivatives:

Uniqueness

2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide stands out due to its combination of the triazolo-triazine core with benzyl and p-tolyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-7-9-15(10-8-13)21-17(27)12-29-20-24-23-19-22-18(28)16(25-26(19)20)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHMRVGBGBIDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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